molecular formula C19H26N2O3 B4024352 3-[(2,3-dimethylcyclohexyl)amino]-1-(4-methoxyphenyl)-2,5-pyrrolidinedione

3-[(2,3-dimethylcyclohexyl)amino]-1-(4-methoxyphenyl)-2,5-pyrrolidinedione

Cat. No. B4024352
M. Wt: 330.4 g/mol
InChI Key: CJFDXPGKFHZRJB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of similar compounds involves complex organic reactions, aiming at introducing specific functional groups to achieve desired properties. For instance, the Hantzsch synthesis method can produce pyridine derivatives, demonstrating the versatility of synthesizing nitrogen-containing heterocycles, which could be related to the synthesis strategy of the compound (Filipan-Litvić et al., 2007). Other methods, such as condensation reactions followed by cyclization, are also crucial in synthesizing pyrrolidine derivatives, suggesting a possible pathway for our target compound (Selič et al., 1997).

Molecular Structure Analysis

The molecular structure of such compounds is determined using techniques like X-ray crystallography, revealing information about the crystal packing, bond lengths, and angles critical for understanding the compound's reactivity and properties. For instance, the crystal structure analysis of similar compounds provides insight into their spatial arrangement and intermolecular interactions, which are pivotal for their chemical behavior (Ganapathy et al., 2015).

Chemical Reactions and Properties

Compounds like "3-[(2,3-dimethylcyclohexyl)amino]-1-(4-methoxyphenyl)-2,5-pyrrolidinedione" undergo various chemical reactions, including cyclization and condensation, leading to the formation of complex heterocycles. Their chemical reactivity is often explored through reactions with different reagents to introduce or modify functional groups, impacting their chemical and physical properties. The reactivity towards nucleophiles and electrophiles, for example, is a key area of study for understanding the compound's behavior in synthetic pathways (Jones et al., 1990).

Physical Properties Analysis

The physical properties, such as solubility, melting point, and crystal structure, are crucial for the practical application of these compounds. Techniques like differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) are employed to determine these properties, which are essential for the compound's application in material science and pharmaceuticals. The crystallographic studies provide a detailed understanding of the compound's solid-state structure, which directly influences its physical properties (Hayvalı et al., 2010).

Chemical Properties Analysis

The chemical properties, such as acidity, basicity, and reactivity towards various chemical reactions, define the compound's application scope. For instance, the study of the compound's behavior in the presence of different reagents, its stability under various conditions, and its reactivity profile helps in tailoring it for specific applications, ranging from catalysis to pharmaceuticals. The exploration of these properties is essential for developing new materials and drugs with improved performance (Aquino et al., 2015).

properties

IUPAC Name

3-[(2,3-dimethylcyclohexyl)amino]-1-(4-methoxyphenyl)pyrrolidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26N2O3/c1-12-5-4-6-16(13(12)2)20-17-11-18(22)21(19(17)23)14-7-9-15(24-3)10-8-14/h7-10,12-13,16-17,20H,4-6,11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJFDXPGKFHZRJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCC(C1C)NC2CC(=O)N(C2=O)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[(2,3-Dimethylcyclohexyl)amino]-1-(4-methoxyphenyl)pyrrolidine-2,5-dione

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-[(2,3-dimethylcyclohexyl)amino]-1-(4-methoxyphenyl)-2,5-pyrrolidinedione
Reactant of Route 2
Reactant of Route 2
3-[(2,3-dimethylcyclohexyl)amino]-1-(4-methoxyphenyl)-2,5-pyrrolidinedione
Reactant of Route 3
3-[(2,3-dimethylcyclohexyl)amino]-1-(4-methoxyphenyl)-2,5-pyrrolidinedione
Reactant of Route 4
3-[(2,3-dimethylcyclohexyl)amino]-1-(4-methoxyphenyl)-2,5-pyrrolidinedione
Reactant of Route 5
3-[(2,3-dimethylcyclohexyl)amino]-1-(4-methoxyphenyl)-2,5-pyrrolidinedione
Reactant of Route 6
3-[(2,3-dimethylcyclohexyl)amino]-1-(4-methoxyphenyl)-2,5-pyrrolidinedione

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.